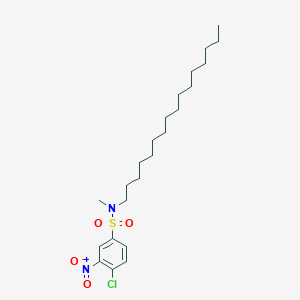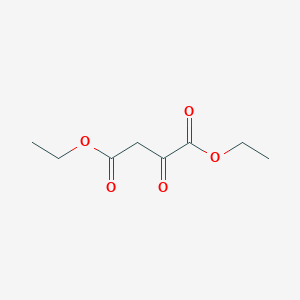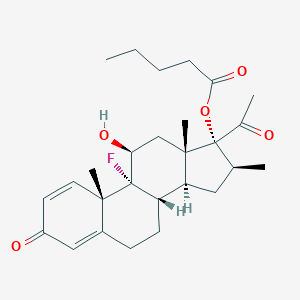
9-Fluoro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 17-valerate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Fluoro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 17-valerate, also known as flumethasone, is a synthetic glucocorticoid steroid that has been widely used in scientific research. It is a potent anti-inflammatory and immunosuppressive agent that has been used to investigate the mechanisms of various physiological processes and diseases.
Mécanisme D'action
Flumethasone exerts its anti-inflammatory and immunosuppressive effects by binding to the glucocorticoid receptor (GR) in the cytoplasm of target cells. The GR-9-Fluoro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 17-valerate complex then translocates to the nucleus, where it regulates the expression of target genes by binding to glucocorticoid response elements (GREs) in the promoter regions of target genes. Flumethasone also inhibits the activity of pro-inflammatory transcription factors such as NF-kappaB and AP-1, and reduces the production of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-alpha.
Effets Biochimiques Et Physiologiques
Flumethasone has a wide range of biochemical and physiological effects. It inhibits the production of pro-inflammatory cytokines, chemokines, and adhesion molecules, and reduces the migration of immune cells to sites of inflammation. It also inhibits the activity of pro-inflammatory enzymes such as COX-2 and iNOS, and reduces the production of reactive oxygen species (ROS) and nitric oxide (NO). Flumethasone also induces the expression of anti-inflammatory proteins such as annexin-1 and IkappaB-alpha, and promotes the resolution of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
Flumethasone has several advantages for lab experiments. It is a potent and selective glucocorticoid receptor agonist that can be used to investigate the effects of glucocorticoids on various physiological processes and diseases. It is also stable and easy to handle, and can be administered by various routes such as oral, intravenous, and topical. However, there are also some limitations to the use of 9-Fluoro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 17-valerate in lab experiments. It has a short half-life and rapid metabolism, which may limit its duration of action. It also has some potential side effects such as immunosuppression and metabolic disturbances, which should be taken into consideration when designing experiments.
Orientations Futures
There are several future directions for the use of 9-Fluoro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 17-valerate in scientific research. One direction is to investigate the mechanisms of its anti-inflammatory and immunosuppressive effects in more detail, and to identify new target genes and signaling pathways that are regulated by 9-Fluoro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 17-valerate. Another direction is to explore the potential therapeutic applications of 9-Fluoro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 17-valerate in various diseases such as inflammatory bowel disease, rheumatoid arthritis, and cancer. Finally, there is a need to develop new analogs and derivatives of 9-Fluoro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 17-valerate that have improved pharmacokinetic and pharmacodynamic properties, and reduced side effects.
Méthodes De Synthèse
Flumethasone can be synthesized by the reaction of 9-alpha-fluoro-16-beta-methylprednisolone with valeric acid anhydride in the presence of a catalyst. The product is then purified by recrystallization to obtain pure 9-Fluoro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 17-valerate.
Applications De Recherche Scientifique
Flumethasone has been widely used in scientific research to investigate the mechanisms of various physiological processes and diseases. It has been used to study the effects of glucocorticoids on gene expression, protein synthesis, and cell signaling pathways. It has also been used to investigate the mechanisms of inflammation, immune response, and cancer.
Propriétés
Numéro CAS |
15423-85-5 |
|---|---|
Nom du produit |
9-Fluoro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 17-valerate |
Formule moléculaire |
C27H37FO5 |
Poids moléculaire |
460.6 g/mol |
Nom IUPAC |
[(8S,9R,10S,11S,13S,14S,16S,17R)-17-acetyl-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] pentanoate |
InChI |
InChI=1S/C27H37FO5/c1-6-7-8-23(32)33-27(17(3)29)16(2)13-21-20-10-9-18-14-19(30)11-12-24(18,4)26(20,28)22(31)15-25(21,27)5/h11-12,14,16,20-22,31H,6-10,13,15H2,1-5H3/t16-,20-,21-,22-,24-,25-,26-,27-/m0/s1 |
Clé InChI |
TYNWNTXJZVLQLQ-VADKKIFPSA-N |
SMILES isomérique |
CCCCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)C |
SMILES |
CCCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)C |
SMILES canonique |
CCCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)C |
Autres numéros CAS |
15423-85-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



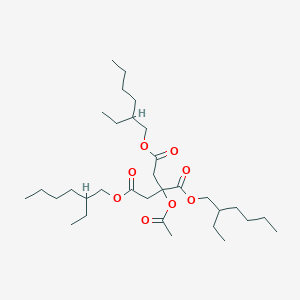
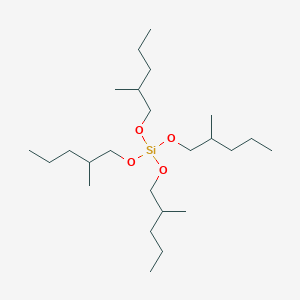
![3-(5-Hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acid](/img/structure/B94809.png)
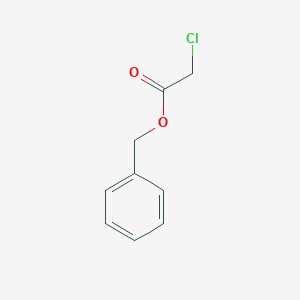
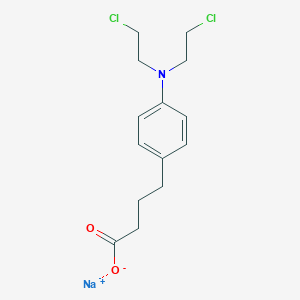
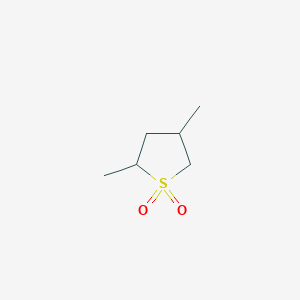
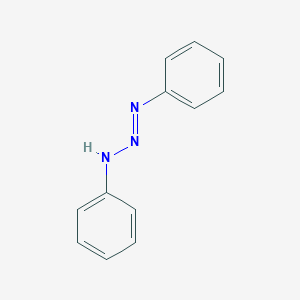
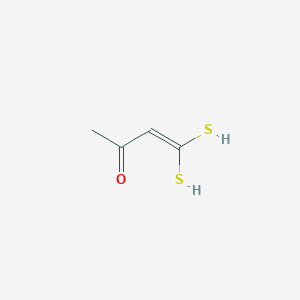
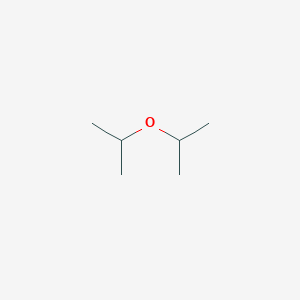
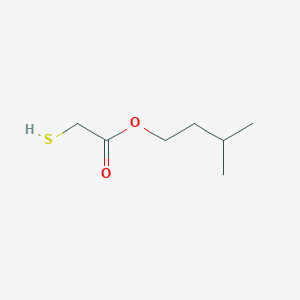
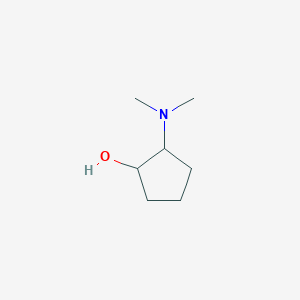
![(8R,9S,10R,13S,14S,17S)-17-acetyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B94828.png)
